2-(2,4,6-Trimethylphenyl)piperidine
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Overview
Description
2-(2,4,6-Trimethylphenyl)piperidine is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound this compound is characterized by the presence of a trimethylphenyl group attached to the piperidine ring, which imparts unique chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenyl)piperidine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
2-(2,4,6-Trimethylphenyl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups at positions 2 and 6.
2,4,6-Trimethylpyridine: A pyridine derivative with three methyl groups at positions 2, 4, and 6.
Uniqueness
2-(2,4,6-Trimethylphenyl)piperidine is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)piperidine |
InChI |
InChI=1S/C14H21N/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-15-13/h8-9,13,15H,4-7H2,1-3H3 |
InChI Key |
PKXSYLXCSCGFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CCCCN2)C |
Origin of Product |
United States |
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